molecular formula C20H18N2O5S B2548550 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946338-78-9

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2548550
CAS No.: 946338-78-9
M. Wt: 398.43
InChI Key: JJMCJTSWPCJTIR-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C18H19ClN2O4S and a PubChem CID of 7483173 . This reagent is presented as a chromone-carboxamide hybrid molecule, a class of compounds known for promising biological activities in research . The structure combines a 2H-chromene-3-carboxamide core, a scaffold extensively studied in medicinal chemistry, with a 1,1-dioxidoisothiazolidinyl moiety, a less common pharmaceutically relevant scaffold that may influence the compound's physicochemical properties and interaction with biological targets . While the specific biological profile and mechanism of action for this exact compound require further research elucidation, its molecular architecture suggests potential as an intermediate or tool compound in drug discovery efforts. Researchers may explore its utility in developing ligands for various enzyme or receptor systems, building upon known activities of its constituent heterocycles . This product is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-13-7-8-15(22-9-4-10-28(22,25)26)12-17(13)21-19(23)16-11-14-5-2-3-6-18(14)27-20(16)24/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMCJTSWPCJTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with a complex structure that includes an isothiazolidine moiety and a chromene core. Its unique arrangement of functional groups suggests potential applications in medicinal chemistry, particularly in oncology due to its ability to interact with key enzymes involved in cell cycle regulation.

Chemical Structure and Properties

The compound features several distinctive structural components:

  • Isothiazolidine Moiety: Known for its biological activity, particularly in inhibiting enzymes.
  • Chromene Core: This structure is often associated with various biological activities, including anticancer properties.

The molecular formula is represented as C16H16N2O4S, indicating the presence of nitrogen and sulfur, which are crucial for its biological interactions.

The primary mechanism of action for this compound involves its interaction with Cyclin-dependent kinase 2 (CDK2) . CDK2 is essential for cell cycle progression; thus, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound's ability to impact biochemical pathways related to cell proliferation makes it a candidate for further research in cancer therapeutics.

Biological Activity

Research has indicated that this compound exhibits significant biological activities:

Data Summary

The following table summarizes the biological activities and relevant findings associated with this compound:

Activity Description Reference
AnticancerInhibits CDK2 leading to cell cycle arrest
AntimicrobialPotential activity against various pathogens
Cell ProliferationReduces proliferation in cancer cell lines

Case Studies

  • Inhibition of CDK2: A study demonstrated that derivatives of chromene compounds could effectively inhibit CDK2, leading to reduced cell viability in cancer models. The specific IC50 values varied, but some derivatives showed values as low as 0.47 μM against MCF-7 cells .
  • Antimicrobial Testing: Related compounds were tested for antimicrobial activity against bacterial and fungal strains, showing promising results that warrant further investigation into their mechanisms and efficacy.

Scientific Research Applications

Initial studies indicate that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant biological activities, including:

  • Anticancer Properties : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanism often involves the disruption of critical cellular pathways, such as:
    • Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity : The dioxidoisothiazolidin group may play a role in modulating oxidative stress, which is crucial for protecting cells from damage and has implications for aging and various diseases .

Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated the compound against a panel of human tumor cell lines. The results indicated a significant growth inhibition rate, with mean GI50 values suggesting that the compound could be developed into a therapeutic agent for cancer treatment .

Synthesis and Evaluation

Research has shown that the synthesis of this compound can be achieved through multiple steps involving various chemical reactions. The synthesized compound was subjected to pharmacological evaluation, revealing satisfactory drug-like properties according to established parameters .

Preparation Methods

Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid Derivatives

Vilsmeier-Haack Formylation and Oxidation

The chromene carboxylic acid precursor is typically synthesized via Vilsmeier-Haack formylation of 2-hydroxyacetophenone derivatives. This reaction introduces a formyl group at the C3 position, followed by Pinnick oxidation to convert the aldehyde to a carboxylic acid. For example, treatment of 2-hydroxy-5-methylacetophenone with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates 3-formyl-2-oxo-2H-chromene, which is then oxidized using sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water biphasic system. Yields for this step range from 53% to 61%, depending on substituent electronic effects.

Table 1: Optimization of Chromene-3-Carboxylic Acid Synthesis
Starting Material Oxidizing Agent Solvent System Yield (%)
2-Hydroxy-5-methylacetophenone NaClO₂ + H2NSO3H DCM/H₂O 58
2-Hydroxy-4-methoxyacetophenone NaClO₂ + H2NSO3H DCM/H₂O 61

Alternative Routes via Knoevenagel Condensation

An alternative approach involves Knoevenagel condensation between salicylaldehydes and malonic acid derivatives. For instance, reacting 5-methylsalicylaldehyde with dimethyl malonate in the presence of piperidine catalyst yields ethyl 2-oxo-2H-chromene-3-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous NaOH. This method offers moderate yields (45–55%) but avoids the use of harsh oxidizing agents.

Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline

Isothiazolidin Dioxide Ring Formation

The isothiazolidin dioxide moiety is constructed via cyclization of a β-amino thiol intermediate. A representative pathway involves:

  • Thiol-amine coupling : Reaction of 3-methyl-4-nitrobenzenethiol with 2-bromoethylamine hydrobromide in ethanol under reflux yields 2-(4-nitro-3-methylphenylamino)ethanethiol.
  • Cyclization : Treatment with hydrogen peroxide (H₂O₂) in acetic acid induces cyclization to form 5-nitro-2-methylisothiazolidin-1,1-dioxide.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 5-amino-2-methylisothiazolidin-1,1-dioxide.
Table 2: Key Parameters for Isothiazolidin Dioxide Synthesis
Step Reagents/Conditions Yield (%)
Thiol-amine coupling EtOH, reflux, 12 h 72
Cyclization H₂O₂, CH₃COOH, 50°C, 6 h 68
Reduction H₂ (1 atm), Pd/C, EtOH, 25°C 89

Direct Functionalization of Aromatic Amines

Amide Bond Formation: Coupling Strategies

Acid Chloride-Mediated Coupling

The most widely employed method involves converting 2-oxo-2H-chromene-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. The resulting acyl chloride is reacted with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline in the presence of triethylamine (Et₃N) as a base. Typical conditions include:

  • Molar ratio : 1:1.2 (acid chloride:amine)
  • Temperature : 0°C to 25°C
  • Reaction time : 12–18 hours

Yields for this step range from 44% to 64%, with purity >95% after recrystallization from methanol-water.

Coupling via Mixed Carbonates

To minimize side reactions (e.g., epimerization), mixed carbonate intermediates have been explored. Treating the carboxylic acid with ethyl chloroformate generates an active carbonate, which reacts efficiently with the aromatic amine at 0°C. This method improves yields to 70–75% but requires anhydrous conditions.

Table 3: Comparison of Amide Coupling Methods
Method Base Solvent Yield (%) Purity (%)
Acid chloride Et₃N DCM 58 96
Mixed carbonate DMAP THF 73 98

Optimization and Process-Scale Considerations

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Dichloromethane (DCM) and toluene are preferred for their balance of solubility and ease of removal. For large-scale synthesis, toluene enables efficient azeotropic drying during amide coupling.

Oxidation State Control

Critical to the isothiazolidin dioxide synthesis is precise control during the H₂O₂-mediated oxidation. Excess oxidant leads to over-oxidation to sulfonic acids, while insufficient reagent results in residual thiols. Optimal conditions use 2.2 equivalents of H₂O₂ at 50°C.

Purification Techniques

Chromatography is avoided in industrial settings due to cost. Instead, recrystallization from methanol-water (80:20 v/v) achieves >99% purity for the final product. For intermediates, fractional crystallization using ethyl acetate/hexane mixtures is effective.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.72 (s, 1H, CONH), δ 8.25 (d, J=8.4 Hz, chromene H-4), and δ 4.32–4.45 (m, isothiazolidin CH₂).
  • IR : Strong absorptions at 1685 cm⁻¹ (amide C=O) and 1320/1140 cm⁻¹ (sulfone S=O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, confirming >99% purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can its purity be validated?

  • Methodology : Multi-step synthesis typically involves coupling the chromene-3-carboxamide core with a substituted isothiazolidine moiety. For similar coumarin derivatives, Pd-catalyzed cross-coupling or nucleophilic substitution reactions are employed to introduce functional groups (e.g., allyl or diethylamino groups) .
  • Validation : Use HPLC (≥95% purity threshold) and LC-MS for molecular weight confirmation. Structural elucidation via 1H^1H-/13C^{13}C-NMR (in DMSO-d6d_6) and FT-IR (to confirm carbonyl and sulfone groups) is critical .

Q. How can researchers design initial biological activity screens for this compound?

  • Approach : Prioritize in vitro assays for anti-inflammatory (COX-2 inhibition), anticancer (MTT assay on cancer cell lines), and antimicrobial (MIC against Gram+/Gram– bacteria) activities. Reference protocols for coumarin derivatives suggest IC50_{50} values <10 µM indicate promising activity .
  • Controls : Compare with known standards (e.g., 7-hydroxycoumarin for anticancer activity) and validate cytotoxicity in non-cancerous cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s bioactivity, and what analytical tools resolve contradictory SAR data?

  • SAR Strategy : Introduce substituents at the chromene’s 8-position or the phenyl ring’s methyl group to enhance solubility or target binding. For example, electron-withdrawing groups on the phenyl ring may improve metabolic stability .
  • Data Contradictions : If bioactivity varies between batches, assess stereochemical purity via chiral HPLC or X-ray crystallography (as in ’s crystallographic studies of similar hydrazinecarbothioamides) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Techniques :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or tubulin (common for coumarins) .
  • Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .
    • Validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers address discrepancies in pharmacokinetic data (e.g., bioavailability vs. in vitro potency)?

  • Experimental Design :

  • Metabolic Stability : Use liver microsome assays (human/rat) to quantify CYP450-mediated degradation.
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption .
    • Troubleshooting : If in vivo efficacy lags behind in vitro data, consider prodrug strategies (e.g., esterification of the carboxamide) .

Key Considerations for Experimental Reproducibility

  • Purity : Ensure ≥95% purity via orthogonal methods (HPLC, NMR) to avoid confounding bioactivity results .
  • Solubility : Use DMSO stocks (<0.1% final concentration) to prevent solvent toxicity in cell-based assays .
  • Crystallography : For ambiguous structural data, single-crystal X-ray analysis (as in ) resolves conformation .

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